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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy7 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its fluorescence

emission in the 750-800 nm spectral window makes it an invaluable tool for a wide range of

biological research applications, particularly in vivo imaging.[1][2] This region, often referred to

as the "NIR window," is characterized by minimal light absorption by biological components like

hemoglobin and water, and reduced tissue autofluorescence.[3] These properties allow for

deeper tissue penetration of light and a significantly improved signal-to-background ratio,

enabling sensitive and clear detection of labeled molecules in deep tissues and whole-animal

models.[3]

This technical guide provides an in-depth overview of the core properties of Cy7, detailed

experimental protocols for its key applications, and visualizations of experimental workflows

and a relevant signaling pathway.

Core Properties of Cy7 Cyanine Dye
The photophysical and chemical properties of Cy7 are summarized in the tables below. These

properties can vary slightly depending on the specific variant of the dye (e.g., standard vs.

sulfonated) and the solvent used.

Photophysical Properties
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Property Value Reference

Excitation Maximum (λex) ~743 - 750 nm [1][4]

Emission Maximum (λem) ~767 - 776 nm [1][4]

Molar Extinction Coefficient (ε) ~200,000 - 276,000 M⁻¹cm⁻¹ [3][4]

Quantum Yield (Φ) ~0.28 [4]

Recommended Excitation

Laser
750 nm [3]

Chemical Properties
Property Value Reference

Molecular Formula C35H42N2O8S2 [5]

Molecular Weight 682.85 g/mol [5]

Solubility

Soluble in organic solvents

such as DMSO and DMF.

Water solubility is low for

standard Cy7 but significantly

increased in sulfonated

versions.

[5]

Reactive Groups

Commonly available with NHS

ester or maleimide functional

groups for conjugation to

primary amines and thiols,

respectively.

[6]

Experimental Protocols
Detailed methodologies for the most common applications of Cy7 are provided below.

Antibody Conjugation with Cy7 NHS Ester
This protocol describes the covalent labeling of an antibody with a Cy7 NHS ester.
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Materials:

Antibody (purified, in an amine-free buffer such as PBS)

Cy7 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium Bicarbonate (pH 8.3-8.5)

Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Reaction tubes

Pipettes

Protocol:

Prepare the Antibody:

Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).

If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against an

appropriate buffer.

Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.

Prepare the Cy7 Stock Solution:

Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.

Conjugation Reaction:

Add the Cy7 stock solution to the antibody solution at a molar ratio of 10:1 to 20:1

(dye:antibody).[1]

Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to

prevent antibody denaturation.
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Incubate the reaction in the dark at 4°C overnight or at room temperature for 1-2 hours.[1]

Purification of the Conjugate:

Remove unconjugated dye using a spin desalting column according to the manufacturer's

instructions.

Equilibrate the column with PBS.

Apply the reaction mixture to the center of the resin bed.

Centrifuge the column to collect the purified Cy7-antibody conjugate.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~750 nm (for Cy7).

In Vivo Imaging with Cy7-Labeled Probes
This protocol outlines the general procedure for in vivo fluorescence imaging in a mouse tumor

model using a Cy7-labeled targeting molecule.

Materials:

Cy7-labeled probe (e.g., antibody, peptide)

Tumor-bearing mice (e.g., subcutaneous xenograft model)

Anesthetic (e.g., isoflurane)

In vivo imaging system equipped with appropriate NIR filters (e.g., IVIS Spectrum)

Syringes and needles for intravenous injection

Protocol:

Animal Preparation:
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Anesthetize the mouse using isoflurane or another appropriate anesthetic.

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

Probe Administration:

Dilute the Cy7-labeled probe in a sterile, biocompatible vehicle (e.g., PBS).

Inject the probe intravenously (i.v.) via the tail vein. The optimal dose will depend on the

specific probe and target, but a typical starting dose is in the picomole to nanomole range

per mouse.[7]

Image Acquisition:

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and

96 hours) to determine the optimal imaging window.[1]

Use an appropriate filter set for Cy7 (e.g., excitation ~745 nm, emission ~820 nm).

Acquire a white light reference image for anatomical co-registration.

Ex Vivo Imaging (Optional):

At the final time point, euthanize the mouse.

Dissect tumors and major organs (e.g., liver, kidneys, spleen, lungs, heart).

Image the dissected tissues to confirm the in vivo signal distribution and quantify probe

accumulation.[1]

Data Analysis:

Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and

in a background region (e.g., muscle).

Calculate the tumor-to-background ratio to assess targeting specificity.

Flow Cytometry with Cy7-Conjugated Antibodies
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This protocol describes the staining of cells with a Cy7-conjugated antibody for analysis by flow

cytometry.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

Cy7-conjugated primary antibody

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc block (optional, to reduce non-specific binding)

Viability dye (optional)

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for Cy7.

[8]

Protocol:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/100 µL in ice-cold

flow cytometry staining buffer.

Fc Receptor Blocking (Optional):

Incubate cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific binding of

the antibody to Fc receptors.

Staining:

Add the predetermined optimal concentration of the Cy7-conjugated antibody to the cell

suspension.

Incubate for 20-30 minutes at 4°C in the dark.[9][10]

Washing:
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Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifuging

at 300-400 x g for 5 minutes and decanting the supernatant.[10]

Viability Staining (Optional):

If using a viability dye, resuspend the cells in the appropriate buffer and add the viability

dye according to the manufacturer's protocol.

Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

Acquire the data on a flow cytometer equipped with the appropriate laser and filters for

Cy7 detection.[8] Be sure to include proper controls, such as unstained cells and

fluorescence-minus-one (FMO) controls, for accurate gating and compensation.

Visualizations
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the applications described

above.
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Flow Cytometry Workflow

Signaling Pathway Example: Integrin αvβ3 Targeting in
Cancer
Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides are frequently used to target and

visualize integrin αvβ3, a cell surface receptor that is overexpressed on many tumor cells and

is crucial for tumor angiogenesis and metastasis.[4][7] The following diagram illustrates this

signaling interaction.
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Integrin αvβ3 Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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